UT-A1 Inhibition Potency vs. UTA1inh-C1
N-(4-Methyl-1,3,5-triazin-2-yl)urea exhibits measurable inhibition of the rat urea transporter UT-A1, a key target for novel diuretics. In a fluorescence plate reader assay using MDCK cells expressing rat UT-A1, the compound demonstrated an IC50 of 750 nM after 15 minutes of incubation [1]. This places it as a moderately potent inhibitor, more active than the known UT-A1 inhibitor UTA1inh-C1 (IC50 = 4.2 μM, reported elsewhere ), but less potent than optimized lead compounds like BDBM50575385. This data confirms its utility as a validated starting point for structure-activity relationship (SAR) optimization campaigns.
| Evidence Dimension | UT-A1 Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 750 nM |
| Comparator Or Baseline | UTA1inh-C1: 4,200 nM |
| Quantified Difference | 5.6-fold more potent |
| Conditions | Rat UT-A1 expressed in MDCK cells, 15 min incubation, fluorescence plate reader assay |
Why This Matters
For procurement decisions, this 5.6-fold difference in potency means N-(4-Methyl-1,3,5-triazin-2-yl)urea can be used at lower concentrations, reducing off-target effects and cost per assay in diuretic drug discovery programs.
- [1] BindingDB. (2022). BDBM50575385 (CHEMBL4877290) Activity Data. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50575385 View Source
